Cas no 2227198-92-5 ((2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide)
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide Chemical and Physical Properties
Names and Identifiers
-
- (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
- (S)-N-(4-Chlorophenyl)-2-((1s,4R)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanamide
- (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide
- 2227198-92-5
- AS-84636
- SCHEMBL20620606
- MFCD31696144
- (2S)-N-(4-chlorophenyl)-2-[(1s,4R)-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
- Cyclohexaneacetamide, N-(4-chlorophenyl)-4-(6-fluoro-4-quinolinyl)-I+/--methyl-, cis-(I+/-S)-
- CHEMBL4855340
- (2S)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
- BDBM50578625
- P18014
- DTXSID701125511
- SCHEMBL20620607
- SCHEMBL21354158
- CS-0183868
-
- MDL: MFCD31696144
- Inchi: 1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m0/s1
- InChI Key: KRTIYQIPSAGSBP-GTPINHCMSA-N
- SMILES: ClC1C=CC(=CC=1)NC([C@@H](C)C1CCC(C2C=CN=C3C=CC(=CC=23)F)CC1)=O
Computed Properties
- Exact Mass: 410.1561192 g/mol
- Monoisotopic Mass: 410.1561192 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 410.9
- XLogP3: 6.5
- Topological Polar Surface Area: 42
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB534711-100 mg |
(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide; . |
2227198-92-5 | 100mg |
€455.30 | 2023-06-14 | ||
| Key Organics Ltd | AS-84636-0.25g |
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |
2227198-92-5 | >97% | 0.25g |
£556.00 | 2025-02-08 | |
| eNovation Chemicals LLC | D635298-100mg |
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |
2227198-92-5 | 97% | 100mg |
$325 | 2024-05-23 | |
| eNovation Chemicals LLC | D635298-250MG |
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |
2227198-92-5 | 97% | 250mg |
$520 | 2024-05-23 | |
| eNovation Chemicals LLC | D635298-500MG |
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |
2227198-92-5 | 97% | 500mg |
$870 | 2024-05-23 | |
| eNovation Chemicals LLC | D635298-1G |
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |
2227198-92-5 | 97% | 1g |
$1310 | 2024-05-23 | |
| eNovation Chemicals LLC | D635298-5G |
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |
2227198-92-5 | 97% | 5g |
$3930 | 2024-05-23 | |
| Key Organics Ltd | AS-84636-100MG |
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |
2227198-92-5 | >97% | 100mg |
£299.44 | 2025-02-08 | |
| Key Organics Ltd | AS-84636-250MG |
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |
2227198-92-5 | >97% | 0.25g |
£687.00 | 2023-06-14 | |
| Advanced ChemBlocks | P50100-5MG |
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |
2227198-92-5 | 97% | 5MG |
$80 | 2023-07-10 |
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide Suppliers
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide
Comprehensive Overview of (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide (CAS No. 2227198-92-5)
The compound (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide (CAS No. 2227198-92-5) is a chiral small molecule with a unique structural framework, combining a quinoline core, a cyclohexyl moiety, and a propanamide side chain. Its stereospecific configuration at the 2S position and the cis-4 substitution on the cyclohexyl ring contribute to its potential biological activity. Researchers have shown growing interest in this compound due to its structural similarity to known kinase inhibitors and GPCR modulators, making it a candidate for drug discovery programs targeting inflammatory diseases and oncology.
Recent studies highlight the role of fluoroquinoline derivatives in modulating cell signaling pathways, particularly those involving JAK-STAT or PI3K/AKT/mTOR. The presence of the 6-fluoro group on the quinoline ring enhances metabolic stability and membrane permeability, addressing a common challenge in bioavailability optimization. Meanwhile, the 4-chlorophenyl fragment may influence target binding affinity, as seen in analogous aryl amide pharmacophores. These features align with current trends in fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the cis-cyclohexyl conformation introduces steric constraints that can be leveraged for selective target engagement. Computational modeling suggests the compound’s potential interaction with protein-protein interaction (PPI) interfaces, a hot topic in drug discovery forums. Its logP and polar surface area (PSA) values, estimated via in silico tools, indicate balanced lipophilicity for CNS penetration—a key consideration for neurodegenerative disease research.
Industry discussions often link such compounds to personalized medicine, given their potential to address genetically defined patient subgroups. The chiral purity of the 2S enantiomer is critical, as impurities may affect off-target toxicity—a frequent query in pharmacokinetic (PK) analyses. Analytical methods like HPLC and chiral SFC are recommended for quality control, reflecting best practices in ICH guidelines.
Environmental and regulatory aspects are also noteworthy. The fluoro and chloro substituents require evaluation under green chemistry principles to minimize persistent organic pollutant (POP) risks. Alternative synthetic routes using catalysis or biocatalysis are being explored, resonating with sustainability trends in pharmaceutical manufacturing.
In summary, (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide represents a multifaceted tool for medicinal chemistry, bridging computational design, translational research, and industrial applications. Its development parallels advancements in cryo-EM for target validation and AI-driven hit optimization, positioning it as a compound of interest for next-generation therapeutics.
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